molecular formula C21H24N2O3S B5513515 2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one

2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5513515
M. Wt: 384.5 g/mol
InChI Key: SCGJGLPPBYPZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15076381 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis and Structural Analysis

A study detailed the regioselective synthesis of 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, closely related to the compound , through cycloaddition reactions. These derivatives underwent further reactions to form pyrazolecarbohydrazide derivatives, leading to 1,2,7,8-tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives. Molecular mechanics energy minimization techniques were employed to analyze the structural parameters of these compounds, indicating potential for diverse chemical and pharmacological applications (Farag, Elkholy, & Ali, 2008).

Cycloaddition Reactions for Derivative Formation

Another research focused on the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives from [3+2] cycloaddition of methylenelactams with nitrones. This study highlights the stereochemical aspects of such reactions and the potential for generating structurally diverse spirocyclic derivatives, which could have implications for the development of novel chemical entities with therapeutic relevance (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).

Antihypertensive Activity Screening

A publication explored the synthesis and screening of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for antihypertensive activity. This research underscores the compound's relevance in medicinal chemistry, particularly in the search for new antihypertensive agents, demonstrating the broader impact of spirocyclic compounds in drug discovery (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).

Crystal Structure Determination

The crystal structure of related spirocyclic compounds has been determined, providing insights into their molecular geometry and potential interactions in biological systems. Such structural analyses are crucial for understanding the physicochemical properties of these compounds and their interactions with biological targets (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Anticancer and Antidiabetic Activities

Research on spirothiazolidines analogs, which share structural similarities with the compound , has shown significant anticancer and antidiabetic activities. This highlights the potential of spirocyclic compounds in the development of novel therapeutics for treating various diseases, underlining the importance of these structures in medicinal chemistry (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Mechanism of Action

Simufilam binds to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton. Filamin has been claimed to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems . Preclinical studies suggest that PTI-125 prevents and reverses the binding of Aβ42 to α7nAChR .

Future Directions

Simufilam is currently in Phase 3 clinical trials for the treatment of Alzheimer’s Disease . The future directions of this compound will likely depend on the results of these trials and subsequent regulatory decisions.

Properties

IUPAC Name

2-methyl-8-[5-(phenylsulfanylmethyl)furan-2-carbonyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-22-15-21(13-19(22)24)9-11-23(12-10-21)20(25)18-8-7-16(26-18)14-27-17-5-3-2-4-6-17/h2-8H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGJGLPPBYPZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.